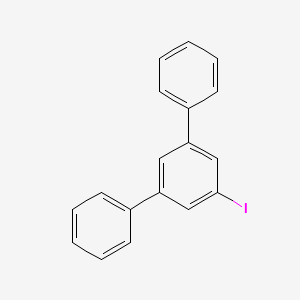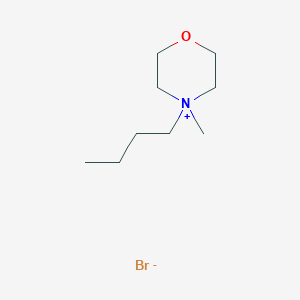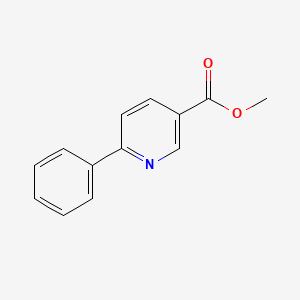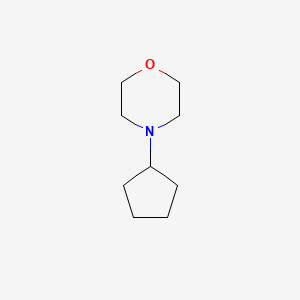
4-Cyclopentylmorpholine
Vue d'ensemble
Description
- 4-Cyclopentylmorpholine is an organic compound with the chemical formula C<sub>9</sub>H<sub>17</sub>NO .
- It is a colorless liquid with an amine-like odor.
- Soluble in many organic solvents at room temperature, but insoluble in water.
- Good stability and low volatility.
- Used as a solvent in organic synthesis, for catalyst preparation, and to study organic compound reactions and catalyst activity.
Synthesis Analysis
- Prepared by reacting cyclopentanone and sodium quinolate in an appropriate solvent.
- Safe operation in a chemical laboratory is essential.
Molecular Structure Analysis
- Molecular formula: C<sub>9</sub>H<sub>17</sub>NO .
- Average mass: 155.237 Da .
- Monoisotopic mass: 155.131012 Da .
Chemical Reactions Analysis
- 4-Cyclopentylmorpholine acts as an agonist of mu and kappa opioid receptors.
- Morphine-6-glucuronide is responsible for approximately 85% of the response observed by morphine administration.
Physical And Chemical Properties Analysis
- Soluble in organic solvents, insoluble in water.
- Stable and low volatility.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : 4-Cyclopentylmorpholine derivatives have been explored for their antimicrobial properties. A study focused on synthesizing these derivatives for increased microbial intracellular concentration and decreased microbial resistance, indicating potential applications in the development of new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Antitumor and Anticancer Research : This compound has been investigated for its antitumor mechanisms and applications. For instance, a study involving the synthesis of a hydrophilic prodrug showed promising antitumor activity in animal models, suggesting potential for clinical trials in cancer treatment (Li-Chen Chou et al., 2010). Additionally, another research demonstrated the use of morpholine derivatives in the study of histone deacetylase inhibitors for cellular imaging, which is crucial in cancer research (Cassandra L. Fleming et al., 2015).
Physicochemical Properties and Biodegradability : Studies have been conducted on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids, examining their physicochemical properties, cytotoxicity, and biodegradability. This research is significant for understanding the environmental impact and safety of these compounds (J. Pernak et al., 2011).
Pharmacological and Toxicological Screening : Morpholine derivatives have been evaluated for their potential as multi-action therapeutic agents, showing inhibitory effects on various enzymes and antimicrobial activities. This research is crucial for the development of new drugs for inflammatory diseases and other medical conditions (N. O. Can et al., 2017).
Neuroprotective Activity : The neuroprotective activity of morpholine derivatives has been evaluated, particularly in the context of traumatic brain injury. This research is vital for developing new treatments for neurological disorders (V. Prikhodko et al., 2021).
Safety And Hazards
- Irritating; avoid contact with eyes, skin, and respiratory tract.
- Store in a closed container away from fire sources and oxidants.
- Follow appropriate safety measures during use or storage.
Orientations Futures
- Research on its applications, potential derivatives, and optimization for specific uses.
Propriétés
IUPAC Name |
4-cyclopentylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGOPRYLPXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540515 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylmorpholine | |
CAS RN |
39198-78-2 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

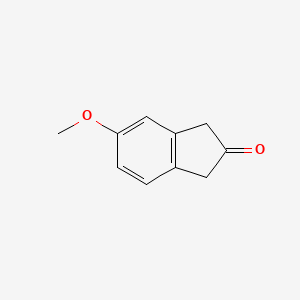
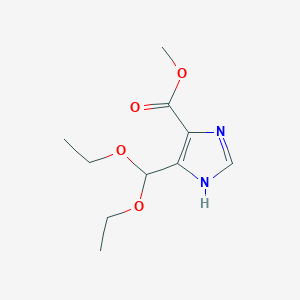
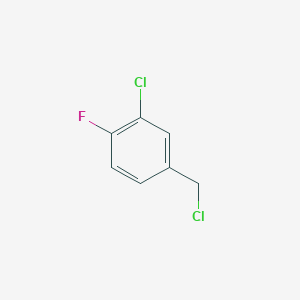
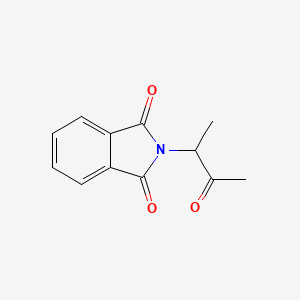
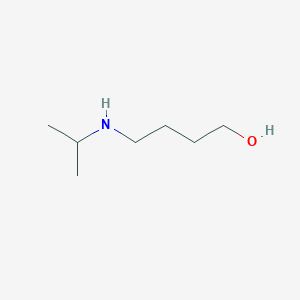
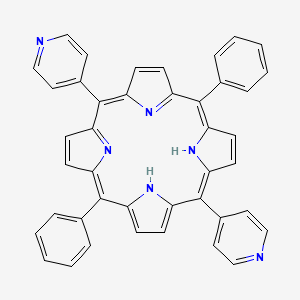
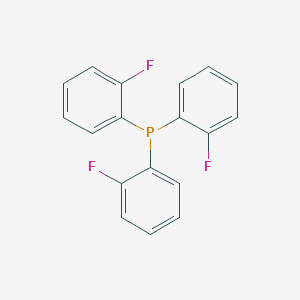
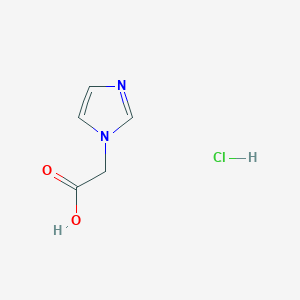
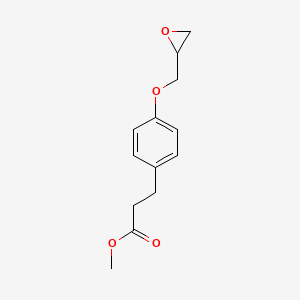
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)
